7,8-Dichloro-4-hydroxyquinoline

Description

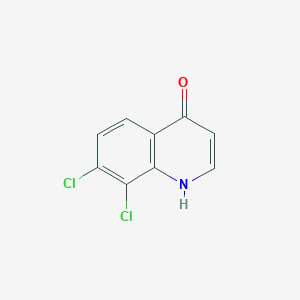

7,8-Dichloro-4-hydroxyquinoline is a chlorinated quinoline derivative featuring chlorine atoms at positions 7 and 8 and a hydroxyl group at position 4.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKZFDCDUQGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428996 | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-52-2, 871217-91-3 | |

| Record name | 7,8-Dichloro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

-

Condensation : 3,4-Dichloroaniline reacts with ethyl ethoxymethylenemalonate in a nucleophilic substitution, forming an anilidomethylenemalonate intermediate.

-

Cyclization : Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) induces a 6π-electrocyclic ring closure, yielding ethyl 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis : Treatment with aqueous sodium hydroxide cleaves the ester to the carboxylic acid.

-

Decarboxylation : Thermal elimination of CO₂ produces this compound.

Critical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Ethyl ethoxymethylenemalonate, ethanol | 90–100°C | 4–6 h | 85–90% |

| Cyclization | Diphenyl ether | 180–200°C | 2–3 h | 75–80% |

| Hydrolysis | 10% NaOH, methanol/water | Reflux | 4 h | 90–95% |

| Decarboxylation | Dry heating | 220–240°C | 1–2 h | 80–85% |

Regioselectivity and Byproduct Management

The electron-donating chlorine atoms at the 3- and 4-positions of the aniline precursor direct cyclization to form the 7,8-dichloro configuration on the quinoline ring. Side products, such as decarboxylated intermediates or over-chlorinated species, are minimized by strict temperature control and inert atmospheres during cyclization.

Direct Chlorination of 4-Hydroxyquinoline

An alternative approach involves regioselective chlorination of 4-hydroxyquinoline. While less common due to challenges in controlling substitution patterns, this method is viable with optimized conditions.

Chlorination Agents and Conditions

-

Phosphorus pentachloride (PCl₅) : Generates electrophilic Cl⁺ species under anhydrous conditions.

-

Sulfuryl chloride (SO₂Cl₂) : Provides Cl₂ in situ, enabling radical-mediated chlorination.

-

Catalytic systems : FeCl₃ or AlCl₃ enhance selectivity for the 7- and 8-positions via coordination to the hydroxyl group.

Optimized Protocol

-

Dissolve 4-hydroxyquinoline in chlorinated solvent (e.g., dichloromethane).

-

Add PCl₅ (2.2 equiv) portionwise at 0°C.

-

Warm to room temperature and stir for 12 h.

-

Quench with ice-water, extract, and purify via recrystallization.

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 60–65% |

| Purity (HPLC) | ≥98% |

Limitations and Mitigation Strategies

-

Over-chlorination : Excess reagent or prolonged reaction times lead to tri- or tetrachlorinated byproducts. Mitigated by stoichiometric control and low temperatures.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. Dichloromethane balances reactivity and regiocontrol.

Industrial-Scale Production and Process Optimization

Patented industrial methods (e.g., US3560508A) emphasize cost-effective and scalable protocols, often modifying the Gould-Jacobs reaction for continuous flow systems.

Key Industrial Modifications

-

Continuous Flow Reactors : Enhance heat transfer and reduce cyclization time from hours to minutes.

-

Catalytic Decarboxylation : Transition metal catalysts (e.g., CuO) lower decarboxylation temperatures to 150–170°C, improving energy efficiency.

-

In-line Purification : Integrated crystallization units remove impurities without manual intervention.

Economic and Safety Considerations

| Factor | Industrial Practice |

|---|---|

| Solvent Recovery | Distillation loops reclaim diphenyl ether (≥95% efficiency). |

| Waste Management | Neutralization of alkaline hydrolysate with HCl minimizes environmental discharge. |

| Safety Protocols | Automated pressure relief systems prevent thermal runaway during cyclization. |

Emerging Synthetic Strategies

Recent advances explore metal-catalyzed cross-coupling and biocatalytic methods, though these remain experimental for this compound.

Palladium-Catalyzed Coupling

-

Buchwald-Hartwig Amination : Introduces chlorine post-cyclization but faces challenges with hydroxyl group compatibility.

-

Ullmann Coupling : Requires protective group strategies for the hydroxyl moiety, increasing step count.

Biocatalytic Approaches

-

Halogenase Enzymes : Theoretical potential for regioselective chlorination, but substrate specificity and low activity hinder practical application.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Gould-Jacobs | 70–75 | 95–98 | High | Moderate |

| Direct Chlorination | 60–65 | 90–95 | Moderate | Low |

| Industrial Process | 80–85 | ≥99 | Very High | High |

The Gould-Jacobs reaction balances yield and scalability, making it the preferred laboratory and industrial method. Direct chlorination offers simplicity but suffers from lower efficiency. Industrial processes, while capital-intensive, achieve superior yields through advanced engineering .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-4-hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Description : 7,8-Dichloro-4-hydroxyquinoline serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications.

- Example : The compound can be utilized in the synthesis of quinoline derivatives, which are important in medicinal chemistry.

Coordination Chemistry

- Description : The compound acts as a ligand in coordination chemistry, forming complexes with metal ions such as copper and zinc. This property is vital in the study of metalloproteins.

- Case Study : Research has shown that the chelation of metal ions by this compound can influence the activity of metalloenzymes, which are critical in biological processes.

Biological Applications

Antimicrobial Properties

- Description : this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

- Description : The compound has been studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.

- Case Study : A study evaluated its effects on various cancer cell lines (A-549, HeLa). Compounds derived from this compound showed IC50 values ranging from 5.6 mM to 63.75 mM against specific cancer types .

Medical Applications

Therapeutic Potential

- Description : Investigations into the therapeutic applications of this compound include its use as an antiviral and antifungal agent.

- Case Study : A derivative was tested against dengue virus serotype 2 (DENV2), showing significant inhibitory activity with an IC50 of 3.03 µM .

Neuroprotection

- Description : The compound's ability to chelate metal ions positions it as a potential neuroprotective agent against neurodegenerative diseases.

- Research Insight : Studies suggest that compounds like this compound can inhibit enzymes linked to Alzheimer’s disease by modulating metal ion homeostasis in neuronal tissues .

Industrial Applications

Material Development

- Description : In industry, the compound is utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

- Application Insight : Its role as an electron carrier enhances the efficiency of OLEDs, making it valuable in the electronics sector.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-4-hydroxyquinoline involves its ability to chelate metal ions, disrupting metal homeostasis within cells. This leads to the generation of reactive oxygen species (ROS) and subsequent cell damage. The compound targets various molecular pathways, including those involved in metal ion transport and oxidative stress response .

Comparison with Similar Compounds

Positional Isomers of Dichloroquinolines

The position of chlorine substituents significantly impacts electronic and steric properties:

- 5,7-Dichloro-4-hydroxyquinoline (CAS 69-44-3): Chlorines at positions 5 and 7 create a distinct electronic environment compared to 7,8-dichloro substitution. This compound is noted for its similarity score (0.82) to 7,8-dichloro-4-hydroxyquinoline, suggesting overlapping applications in drug development .

- 6,7-Dichloroquinoline: Substitution at positions 6 and 7 may alter reactivity in cross-coupling reactions, as seen in Pd-catalyzed syntheses of related compounds (e.g., 4-aminoquinolines) .

Key Insight : 7,8-Dichloro substitution optimizes electronic effects for interactions in biological systems, whereas methyl or alternative halogen positions may hinder activity .

Functional Group Variations

Hydroxyl vs. Methoxy vs. Amino Groups

- 4-Chloro-6,7-dimethoxyquinoline: Methoxy groups at positions 6 and 7 enhance planarity and intramolecular interactions (e.g., C–H⋯Cl), as confirmed by X-ray crystallography. Its melting point (130–131°C) reflects stabilized crystal packing .

- 4-Aminoquinolines (e.g., 4k in ): Amino groups at position 4 improve solubility and metal coordination, critical for antimalarial activity. Synthesis involves PdCl₂(PPh₃)₂ catalysts, yielding solids with melting points >200°C .

Key Insight: Hydroxyl groups (as in this compound) balance polarity and reactivity, whereas methoxy or amino groups modify solubility and biological targeting .

Halogen and Hybrid Substitutions

- This compound is available from four suppliers, indicating industrial relevance .

- 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A trifluoromethyl group at position 2 adds strong electron-withdrawing effects, which may enhance metabolic stability compared to 7,8-dichloro derivatives .

Key Insight : Bromine and trifluoromethyl groups expand applications in medicinal chemistry but increase synthetic complexity .

Biological Activity

7,8-Dichloro-4-hydroxyquinoline (DCHQ) is a chlorinated derivative of quinoline, recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring two chlorine atoms and a hydroxyl group, enhances its metal-binding capabilities and biological efficacy compared to related compounds.

DCHQ primarily functions as a metal chelator , targeting metal ions such as copper and zinc. This chelation disrupts metal homeostasis within cells, leading to significant cytotoxic effects. The compound acts as an ionophore, facilitating the transport of these metal ions across cellular membranes, which can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions .

Antimicrobial Properties

DCHQ exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it showed inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

Anticancer Activity

Research highlights DCHQ's ability to induce cytotoxicity in various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cell signaling pathways associated with proliferation and survival. Notably, DCHQ has been shown to affect cellular metabolism and gene expression related to cancer progression .

Case Studies

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of DCHQ against multiple strains of bacteria. The compound was found to be effective at concentrations lower than those required for traditional antibiotics, suggesting a promising avenue for treating antibiotic-resistant infections .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using HeLa cells demonstrated that DCHQ induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The compound's IC50 values indicated potent cytotoxic effects at low concentrations, making it a candidate for further development in cancer therapy .

DCHQ's biochemical interactions are significant for its biological activity. It participates in various metabolic pathways, undergoing phase I and phase II reactions that include oxidation and conjugation. The compound's stability under physiological conditions allows for sustained biological activity, although it may degrade under extreme environmental conditions .

Transport and Distribution

The transport of DCHQ within biological systems is facilitated by passive diffusion and specific transporters. Its lipophilicity enhances cellular uptake, which is critical for its efficacy in targeting intracellular processes .

Q & A

Q. What are the common synthetic routes for 7,8-dichloro-4-hydroxyquinoline, and what are their key intermediates?

The synthesis typically starts with 3-chloroaniline. A validated method involves reacting 3-chloroaniline with ethoxymethylenemalonic ester to form (3-chloroaniline)-methylenemalonic ester, followed by high-temperature heterocyclization to yield 7-chloro-4-hydroxyquinolin-3-carboxylic acid ethyl ester. Subsequent hydrolysis with NaOH and decarboxylation at 250–270°C produces 7-chloro-4-hydroxyquinoline, which is treated with phosphorus oxychloride (POCl₃) to introduce the second chlorine atom at the 8-position . Alternative routes involve direct substitution reactions, such as refluxing 4-hydroxyquinoline derivatives with POCl₃ to achieve dichlorination .

Q. How do substituent positions on the quinoline ring influence the compound’s physicochemical properties?

The 4- and 8-positions are critical for electronic and steric effects. For example, chlorine at the 8-position increases electron-withdrawing character, reducing basicity and altering solubility. Vapor pressure measurements (0.00077 mmHg at 25°C) indicate low volatility, likely due to intramolecular hydrogen bonding between the hydroxyl and chlorine substituents . Substituents at the 4-position (e.g., hydroxyl or amino groups) enhance hydrogen-bonding capacity, impacting crystallinity and melting points .

Q. What analytical techniques are used to characterize this compound and its derivatives?

Key methods include:

- X-ray crystallography to resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and confirm planar quinoline ring geometry .

- ¹H NMR to identify substituent patterns (e.g., singlet peaks for aromatic protons adjacent to chlorine atoms) .

- HPLC for purity assessment, with reversed-phase C18 columns achieving >99% purity .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for antimalarial (e.g., chloroquine analogs) and antimicrobial agents. Modifications at the 4-position with amino groups or at the 8-position with fluorinated aryl ethers enhance bioactivity against resistant strains .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 250°C) .

- pH-dependent solubility tests in buffered solutions (pH 1–13), revealing increased solubility in acidic media due to protonation of the hydroxyl group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound derivatives?

Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) predicts reaction pathways and intermediates. For example, exact-exchange terms improve accuracy in modeling POCl₃-mediated chlorination energetics . Local spin-density approximations (LSDA) and gradient corrections assess charge distribution, guiding substituent selection for desired redox properties .

Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in IC₅₀ values often arise from assay conditions. Mitigation strategies include:

Q. How do intramolecular interactions affect crystallization and polymorph formation?

Intramolecular C–H⋯Cl and O–H⋯N hydrogen bonds stabilize specific conformations, favoring monoclinic or triclinic crystal systems. For instance, S(5) ring motifs in 4-chloro-6,7-dimethoxyquinoline enforce planar geometry, reducing polymorphism .

Q. What are the challenges in scaling up lab-scale synthesis, and how are they addressed?

Key issues include:

- Exothermic reactions : Controlled addition of POCl₃ to prevent runaway temperatures .

- Byproduct formation : Column chromatography (petroleum ether:EtOAc = 8:1) removes dichlorinated impurities .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 6 hours to 30 minutes) .

Q. How does isotopic labeling (e.g., ¹⁴C or ²H) aid in pharmacokinetic studies of derivatives?

Radiolabeled analogs track metabolic pathways in vivo. For example, ¹⁴C-labeled this compound quantifies hepatic clearance rates and identifies hydroxylated metabolites via LC-MS .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and HPLC results with computational models (e.g., Gaussian for NMR chemical shift prediction) to resolve structural ambiguities .

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.